N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-(3-chlorophenyl)urea
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Overview
Description
3-(3-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with a suitable reagent to introduce the chlorophenyl group.
Pyrimidinyl Group Introduction: The intermediate is then reacted with 4,6-dimethylpyrimidine under specific conditions to form the dimethylpyrimidinyl group.
Urea Formation: The final step involves the reaction of the intermediate with phenylisocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenyl group.
Reduction: Reduction reactions may target the urea linkage or the pyrimidinyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea: Similar structure with a different position of the chlorine atom.
3-(3-Chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea: Similar structure with a methylamino group instead of a phenylamino group.
Uniqueness
The unique combination of the chlorophenyl, dimethylpyrimidinyl, and phenylamino groups in 3-(3-chlorophenyl)-1-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]urea imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H19ClN6O |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea |
InChI |
InChI=1S/C20H19ClN6O/c1-13-11-14(2)23-18(22-13)26-19(24-16-8-4-3-5-9-16)27-20(28)25-17-10-6-7-15(21)12-17/h3-12H,1-2H3,(H3,22,23,24,25,26,27,28) |
InChI Key |
GOSSUKHJTMARPQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)NC3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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